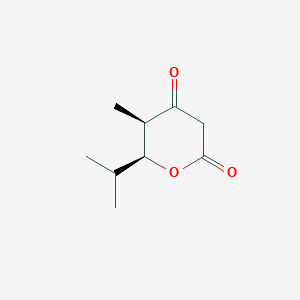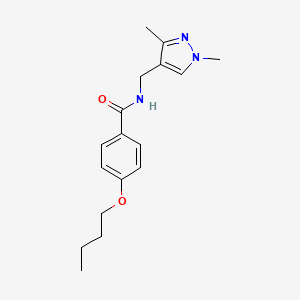
N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide” is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a complex structure with multiple functional groups, including a cyclopropyl ring, a hydroxy group, a phenyl ring, a pyridine ring, and an oxalamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(pyridin-3-yl)oxalamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyclopropyl-phenylethyl intermediate: This step might involve the reaction of cyclopropylcarbinol with phenylmagnesium bromide under Grignard reaction conditions.
Introduction of the pyridine ring: The intermediate could then be reacted with 3-bromopyridine in the presence of a base such as potassium carbonate to form the pyridinyl derivative.
Formation of the oxalamide moiety: The final step might involve the reaction of the pyridinyl derivative with oxalyl chloride and ammonia to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The oxalamide moiety can be reduced to form the corresponding amine.
Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound could be used as a ligand in transition metal catalysis.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a drug candidate for various therapeutic applications.
Biological Studies: Use as a probe to study biological pathways and mechanisms.
Industry
Chemical Industry: Use in the synthesis of other complex organic molecules.
Pharmaceutical Industry: Development of new drugs and therapeutic agents.
作用機序
The mechanism of action of "N1-(2-cyclop
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-16(17(23)21-15-7-4-10-19-11-15)20-12-18(24,14-8-9-14)13-5-2-1-3-6-13/h1-7,10-11,14,24H,8-9,12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHDDOQIBLGYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C(=O)NC2=CN=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)


![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)


![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3015671.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)

![2-Chloro-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B3015675.png)

![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)

